molecular formula C16H10F6 B12930684 4,4'-Bis(trifluoromethyl)stilbene

4,4'-Bis(trifluoromethyl)stilbene

Cat. No.: B12930684
M. Wt: 316.24 g/mol
InChI Key: AKPPHKDAEYUZPI-OWOJBTEDSA-N
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Description

(E)-1,2-Bis(4-(trifluoromethyl)phenyl)ethene is an organic compound characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are connected by an ethene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2-Bis(4-(trifluoromethyl)phenyl)ethene typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reagent to form the corresponding stilbene derivative. One common method includes the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide under basic conditions to yield the desired ethene compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-1,2-Bis(4-(trifluoromethyl)phenyl)ethene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(E)-1,2-Bis(4-(trifluoromethyl)phenyl)ethene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (E)-1,2-Bis(4-(trifluoromethyl)phenyl)ethene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-1,2-Bis(4-methylphenyl)ethene: Similar structure but with methyl groups instead of trifluoromethyl groups.

    (E)-1,2-Bis(4-chlorophenyl)ethene: Contains chlorine atoms instead of trifluoromethyl groups.

    (E)-1,2-Bis(4-nitrophenyl)ethene: Features nitro groups instead of trifluoromethyl groups.

Uniqueness

(E)-1,2-Bis(4-(trifluoromethyl)phenyl)ethene is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and electron-withdrawing capabilities, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H10F6

Molecular Weight

316.24 g/mol

IUPAC Name

1-(trifluoromethyl)-4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene

InChI

InChI=1S/C16H10F6/c17-15(18,19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(20,21)22/h1-10H/b2-1+

InChI Key

AKPPHKDAEYUZPI-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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